O-Nornuciferine O-Nornuciferine O-Nornuciferine is a natural product found in Stephania cephalantha, Ziziphus jujuba, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3153-55-7
VCID: VC21335696
InChI: InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1
SMILES:
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol

O-Nornuciferine

CAS No.: 3153-55-7

Cat. No.: VC21335696

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

O-Nornuciferine - 3153-55-7

Specification

CAS No. 3153-55-7
Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
IUPAC Name (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Standard InChI InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1
Standard InChI Key AKXOIHNFHOEPHN-CQSZACIVSA-N
Isomeric SMILES CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O
Canonical SMILES CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
Appearance Yellow powder
Melting Point 195-196°C

Introduction

Chemical Identity and Structure

Basic Information

O-Nornuciferine is an aporphine alkaloid with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol . It is registered with CAS number 3153-55-7 and represents one of several structurally related alkaloids found in the lotus plant . The compound's name derives from its structural relationship to nuciferine, another important lotus alkaloid.

Physical and Chemical Properties

O-Nornuciferine demonstrates specific solubility characteristics that are important for laboratory research applications. The compound shows good solubility in DMSO, achieving concentrations of up to 50 mg/mL (177.71 mM) with ultrasonic treatment . This property is particularly valuable for preparing stock solutions for bioassays and pharmacological studies.

The following table summarizes the key physical and chemical properties of O-Nornuciferine:

PropertyValue
Molecular FormulaC₁₈H₁₉NO₂
Molecular Weight281.35 g/mol
CAS Number3153-55-7
SolubilityDMSO: 50 mg/mL (177.71 mM) with ultrasonic treatment
Storage Recommendation-80°C (use within 6 months); -20°C (use within 1 month)

Stock Solution Preparation

For research applications, precise preparation of O-Nornuciferine stock solutions is essential. The following table provides guidelines for preparing solutions at various concentrations :

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.5543 mL17.7715 mL35.5429 mL
5 mM0.7109 mL3.5543 mL7.1086 mL
10 mM0.3554 mL1.7771 mL3.5543 mL

Natural Sources and Distribution

Botanical Sources

O-Nornuciferine is primarily derived from lotus (Nelumbo nucifera Geartn.) leaves, commonly referred to as Folium Nelumbinis in traditional medicine . Lotus has been widely utilized throughout Asia for both medicinal and culinary purposes, with its leaves particularly valued for their bioactive components.

Geographical and Developmental Variations

Recent research has revealed significant variations in alkaloid content, including O-Nornuciferine, across lotus leaf samples collected from different regions and at various growth stages. A comprehensive study of 49 lotus leaf samples from various regions in Vietnam demonstrated notable regional differences in alkaloid concentrations . This research indicates that geographical factors and developmental stages significantly influence the alkaloid profile of lotus leaves, with implications for their therapeutic potential and quality as medicinal resources.

Biological Activities and Pharmacology

hERG Channel Inhibition

The most thoroughly documented biological activity of O-Nornuciferine is its inhibition of the human Ether-à-go-go-Related Gene (hERG) channel. In vitro studies have established an IC50 value of 7.91 μM for hERG blockage in HEK293 cells . At higher concentrations (100 μM), O-Nornuciferine demonstrates approximately 47% hERG channel inhibition in Xenopus oocytes .

This activity is particularly significant from a pharmacological and toxicological perspective, as the hERG channel plays a crucial role in cardiac repolarization. Compounds that inhibit this channel can potentially affect cardiac function, which has implications for both therapeutic applications and safety considerations in drug development.

Analytical Methods for Detection and Quantification

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical method for detecting and quantifying O-Nornuciferine in botanical samples. A novel, rapid, and reliable UPLC-MS/MS method has been developed for the quality evaluation of Folium Nelumbinis, allowing for simultaneous determination of bioactive alkaloids including O-Nornuciferine, N-nornuciferine, and nuciferine, alongside flavonoids such as kaempferol, quercetin, isoquercitrin, and quercetin-3-O-glucuronide .

This analytical method has been validated according to AOAC and EC/808/2021 guidelines and demonstrates excellent analytical performance with high sensitivity, specificity, and reproducibility. The method achieves detection and quantification limits below 0.48 ng/mL and 1.5 ng/mL, respectively , making it suitable for the precise determination of O-Nornuciferine in complex plant matrices.

Chromatographic Fingerprinting

Chromatographic fingerprinting represents an advanced approach for comprehensive quality assessment of botanical materials containing O-Nornuciferine. This technique provides a more holistic evaluation compared to single-compound quantification, capturing the complex alkaloid and flavonoid profile of lotus leaves .

The establishment of chromatographic fingerprints for lotus leaves, including O-Nornuciferine as a key marker compound, contributes significantly to quality control standards for herbal products. Regulatory agencies worldwide increasingly endorse this approach for assessing the quality of herbal medicines .

Comparison with Related Compounds

Structural Relationships with Other Lotus Alkaloids

O-Nornuciferine shares structural similarities with several other alkaloids found in lotus plants. Its chemical structure is closely related to nuciferine and N-nornuciferine, which are also found in lotus leaves . These compounds belong to the aporphine alkaloid family and share a common tetracyclic skeleton but differ in their substitution patterns.

Comparative Analysis in Botanical Samples

Comprehensive studies of lotus leaves have analyzed O-Nornuciferine alongside other bioactive compounds to establish detailed chemical profiles. Research has shown that nuciferine and quercetin-3-O-glucuronide are typically the most abundant compounds in lotus leaves, with regional variations in alkaloid concentrations . For instance, the highest alkaloid concentrations were recorded in lotus leaves collected from Hanoi, while the highest flavonoid content was found in samples from Lam Dong .

Relationship to Nornuciferine

O-Nornuciferine is structurally related to nornuciferine, which has been reported in various organisms including Guatteria hispida and Trivalvaria macrophylla . Nornuciferine (also referred to as N-nornuciferine in some sources) has been observed to gradually transform into highly polar materials under certain conditions . Both compounds are aporphine alkaloids with the same molecular formula (C₁₈H₁₉NO₂) and similar molecular weights , suggesting they are likely positional isomers differing in the arrangement of functional groups.

Applications and Research Significance

Quality Control of Herbal Products

O-Nornuciferine serves as an important marker compound for quality control and standardization of lotus leaf products in the herbal medicine industry. The development of analytical methods for its quantification contributes significantly to ensuring the consistency and quality of preparations containing lotus leaves .

Pharmacological Research

The hERG channel inhibitory activity of O-Nornuciferine presents both challenges and opportunities for pharmacological research. While this property raises potential concerns regarding cardiac safety, it also provides valuable insights for drug development and cardiotoxicity screening. Understanding the molecular interactions between O-Nornuciferine and the hERG channel could inform the design of novel therapeutic agents or improve cardiac safety assessment methods.

Traditional Medicine Validation

Research on O-Nornuciferine contributes to the scientific validation of traditional uses of lotus leaves in Asian medicine. By identifying and characterizing the bioactive compounds responsible for the therapeutic effects of lotus preparations, such studies help bridge traditional knowledge with modern pharmacological understanding.

Future Research Directions

Optimization of Extraction and Analysis Methods

Continued refinement of extraction and analytical methods for O-Nornuciferine would enhance the accuracy and efficiency of its quantification in botanical samples. This would support more reliable quality control of herbal products and facilitate further research on regional and developmental variations in its concentration.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies comparing O-Nornuciferine with related aporphine alkaloids could provide valuable insights into the molecular features responsible for its biological activities. Such studies would contribute to a deeper understanding of aporphine alkaloids as a class and could guide the development of novel compounds with optimized pharmacological profiles.

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